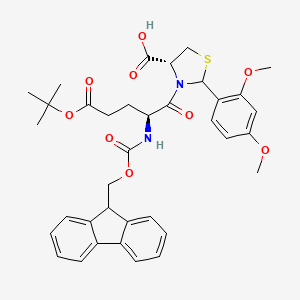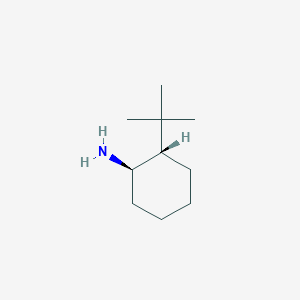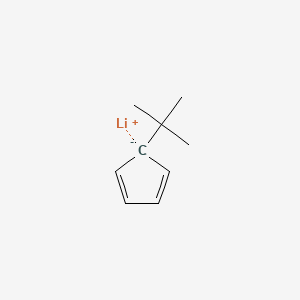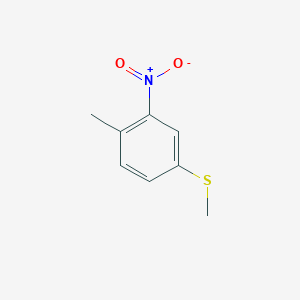
2-(4-Methoxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)phenol, 95% (2-MMP) is an aromatic organic compound with a wide range of applications in various scientific fields. It is a compound that can be synthesized from various sources, and is used as a building block for many chemical reactions in the laboratory. 2-MMP is a versatile compound that has been used in diverse areas such as organic synthesis, biochemistry, pharmacology, and materials science.
Wirkmechanismus
2-(4-Methoxyphenyl)phenol, 95% is a reactive compound that can undergo a variety of chemical reactions. It can act as an electrophile in nucleophilic substitution reactions, and can also be used as a nucleophile in electrophilic substitution reactions. It can also be used in a variety of other reactions, such as oxidation, reduction, and condensation reactions.
Biochemical and Physiological Effects
2-(4-Methoxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been found to have anti-inflammatory, antioxidant, and antidiabetic properties.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Methoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is also relatively stable and non-toxic. However, there are some limitations to its use in laboratory experiments. It is a relatively reactive compound, and can easily undergo unwanted side reactions. In addition, it can be difficult to purify due to its low solubility in most solvents.
Zukünftige Richtungen
2-(4-Methoxyphenyl)phenol, 95% has a wide range of potential applications in various scientific fields. It has been used in the synthesis of a variety of compounds, such as drugs, fluorescent dyes, and other materials. In addition, it has potential applications in biochemistry, pharmacology, and materials science. Further research is needed to explore the potential of 2-(4-Methoxyphenyl)phenol, 95% in these areas and to develop new methods for its synthesis and use.
Synthesemethoden
2-(4-Methoxyphenyl)phenol, 95% can be synthesized by a variety of methods. One of the most common methods is the Friedel-Crafts acylation of benzene with 4-methoxyphenyl acetate. This method involves the use of a Friedel-Crafts catalyst, such as aluminum chloride, to form a carbocation intermediate which is then attacked by the nucleophile, 4-methoxyphenyl acetate. The product of this reaction is 2-(4-Methoxyphenyl)phenol, 95%. Other methods for the synthesis of 2-(4-Methoxyphenyl)phenol, 95% include the reaction of 4-methoxyphenol with formaldehyde, and the reaction of benzene with 4-methoxybenzoyl chloride.
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxyphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as a building block for the synthesis of various compounds, such as heterocyclic compounds, polymers, and nanomaterials. It has also been used in the synthesis of drugs, such as anticonvulsants, anti-inflammatory agents, and antidiabetics. In addition, 2-(4-Methoxyphenyl)phenol, 95% has been used in the synthesis of fluorescent dyes and other optical materials.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEZIXPNZCSSFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507603 |
Source


|
| Record name | 4'-Methoxy[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21849-91-2 |
Source


|
| Record name | 4'-Methoxy[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80507603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


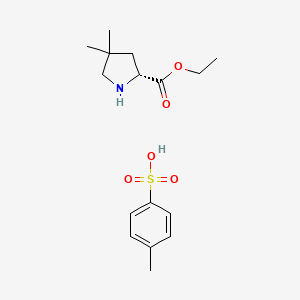

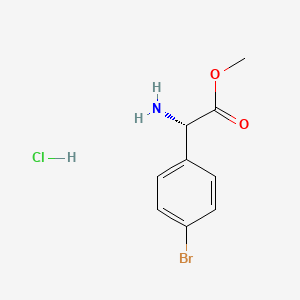
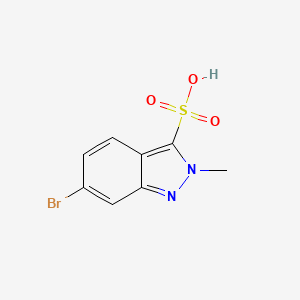

![tert-Butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6307226.png)
